7-Bromomethyl-12-methylbenz(A)anthracene is synthesized from the parent compound 12-methylbenz(A)anthracene through bromination processes. It is classified as a carcinogen and mutagen, with extensive research documenting its effects on DNA and cellular mechanisms. The compound has been studied in various biological contexts, including its interactions with nucleic acids and its role in inducing mutations in bacterial and human cells .
The synthesis of 7-bromomethyl-12-methylbenz(A)anthracene typically involves the bromination of 12-methylbenz(A)anthracene using bromine or brominating agents under controlled conditions. The reaction can be performed in organic solvents such as carbon tetrachloride or chloroform, often at elevated temperatures to facilitate the bromination process.
The product can be purified through recrystallization or chromatography techniques, ensuring that impurities are removed before further analysis .
The molecular structure of 7-bromomethyl-12-methylbenz(A)anthracene consists of a fused ring system characteristic of polycyclic aromatic hydrocarbons. The presence of the bromomethyl group at the 7-position significantly influences its chemical reactivity.
X-ray crystallography has been employed to elucidate the detailed arrangement of atoms within the molecule, revealing insights into its potential interactions with DNA .
7-Bromomethyl-12-methylbenz(A)anthracene participates in numerous chemical reactions, primarily involving nucleophilic attack by biological molecules such as DNA. The compound forms stable adducts with nucleobases, particularly guanine and adenine, leading to mutagenic changes.
The mechanism by which 7-bromomethyl-12-methylbenz(A)anthracene exerts its mutagenic effects involves several steps:
Studies have shown that these mutations can occur at hotspots within genes, contributing to carcinogenesis .
These properties are critical for understanding its behavior in biological systems and its potential impact on health .
7-Bromomethyl-12-methylbenz(A)anthracene is primarily used in scientific research focused on understanding carcinogenesis and mutagenesis. Its applications include:
Research continues to explore its implications for human health and environmental safety, highlighting the need for ongoing studies into its effects .
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmentally persistent organic contaminants characterized by fused aromatic rings. They originate primarily from incomplete combustion processes involving fossil fuels, biomass, and industrial activities. Their planar, lipophilic structures facilitate intercalation into biological macromolecules, while their chemical stability contributes to environmental persistence and bioaccumulation. Benz[a]anthracene represents a four-ring prototype, with methyl and bromomethyl substitutions significantly altering its chemical behavior and biological activity.
7-Bromomethyl-12-methylbenz[a]anthracene (molecular formula C₂₀H₁₅Br, molecular weight 335.24 g/mol) belongs to the tetraphene subclass, featuring a bromomethyl (-CH₂Br) group at position 7 and a methyl (-CH₃) group at position 12. This structural configuration enhances its alkylating potential compared to unsubstituted benz[a]anthracene. The compound forms light-sensitive yellow crystals with negligible water solubility, necessitating organic solvents for experimental applications. Key physicochemical parameters are summarized below:
Table 1: Physicochemical Properties of 7-Bromomethyl-12-methylbenz[a]anthracene
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₀H₁₅Br | - |
Molecular Weight | 335.24 g/mol | - |
CAS Registry Number | 16238-56-5 | - |
Melting Point | 305–308°F (decomposition) | - |
Density Estimate | 1.3419 g/cm³ | Room temperature |
Refractive Index Estimate | 1.6000 | - |
Water Solubility | <1 mg/mL | 68°F (20°C) |
Data compiled from chemical property databases and analytical studies [2] [5] [8].
Methyl substitutions at specific positions dramatically influence the carcinogenic potency of benz[a]anthracene derivatives. The 12-methyl group in 7-bromomethyl-12-methylbenz[a]anthracene sterically directs electrophilic attack toward cellular nucleophiles, while the bromomethyl moiety at C7 provides a direct alkylating capability. This dual functionality allows it to act as an "ultimate carcinogen" without requiring metabolic activation, unlike parent hydrocarbons.
Seminal in vivo studies demonstrated its potent tumorigenicity following administration to newborn Swiss mice. Equimolar doses induced:
Table 2: Comparative Carcinogenicity of Benz[a]anthracene Derivatives in Newborn Mice
Compound | Subcutaneous Sarcoma Incidence | Lung Tumor Prevalence | Liver Tumor Incidence |
---|---|---|---|
7-Methylbenz[a]anthracene (Group A) | High | Moderate | Moderate |
7-Bromomethylbenz[a]anthracene (Group B) | Moderate | Moderate | Low |
4-Chloro-7-bromomethylbenz[a]anthracene (C) | Low | Low | Marginal |
7-Bromomethyl-12-methylbenz[a]anthracene (D) | 22% | 78% | 45% |
Data derived from tumorigenicity studies in Swiss mice [5] [7].
The 12-methyl derivative exhibits distinctive systemic carcinogenicity, preferentially targeting pulmonary and hepatic tissues rather than inducing local sarcomas. This organotropism suggests tissue-specific interactions with DNA or differential detoxification pathways [7].
7-Bromomethyl-12-methylbenz[a]anthracene emerged as a focal compound during the 1970s surge in chemical carcinogenesis research. Anthony Dipple and colleagues pioneered structure-activity relationship (SAR) studies on bromomethylated PAHs to elucidate the molecular basis of tumor initiation. Their investigations revealed that introducing a 12-methyl group adjacent to the bromomethyl functionality at C7 substantially enhanced carcinogenic potency compared to monomethylated analogs [3] [7].
Key milestones include:
This compound (designated ICR-502 in experimental oncology) became instrumental in validating the "electrophilic theory of carcinogenesis," which posits that covalent DNA modification by electrophilic species initiates malignant transformation [3] [5].
7-Bromomethyl-12-methylbenz[a]anthracene serves as a paradigm for studying direct-acting carcinogens due to its well-characterized reactivity with biological nucleophiles. Its bromomethyl group undergoes heterolytic cleavage to generate a highly reactive benzylic carbocation that forms covalent adducts with DNA bases without enzymatic activation. Key mechanistic insights derived from this compound include:
Table 3: DNA Adduct Formation by 7-Bromomethyl-12-methylbenz[a]anthracene
Interaction Site | Adduct Type | Biological Consequence | Detection Method |
---|---|---|---|
Guanine N7 | 7-(12-methylbenz[a]anthracenyl)-guanine | Depurination leading to apurinic sites | Chromatography, mass spectrometry |
Guanine C8 | Stable arylaminoguanine | DNA helix distortion and polymerase errors | ³²P-postlabeling |
Deoxyribose moieties | DNA strand breaks | Chromosomal aberrations | Alkaline elution assays |
Data from in vitro DNA interaction studies [1] [5].
These properties render it indispensable for investigating:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7